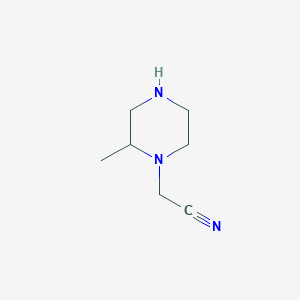

2-(2-Methylpiperazin-1-yl)acetonitrile

Description

Contextualization within Piperazine (B1678402) and Acetonitrile (B52724) Chemistry

To understand the significance of 2-(2-Methylpiperazin-1-yl)acetonitrile, one must first appreciate the roles of its parent structures. Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. nih.gov The piperazine ring's unique characteristics, including its solubility, basicity, and conformational flexibility, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of potential drugs. nih.gov It is a key structural element in numerous FDA-approved medications across various therapeutic areas, including anticancer, antidepressant, and antipsychotic agents. rsc.orgresearchgate.net The two nitrogen atoms provide sites for substitution, allowing chemists to fine-tune the molecule's properties and link different pharmacophores. tandfonline.com

Acetonitrile (CH₃CN), the simplest organic nitrile, is also a vital molecule in chemistry. wikipedia.orgchemicalbook.com While widely used as a polar aprotic solvent for organic reactions and as a mobile phase in high-performance liquid chromatography (HPLC), its role extends to being a versatile two-carbon building block in organic synthesis. wikipedia.orgchemicalbook.comcommonorganicchemistry.comfishersci.com The carbon-nitrogen triple bond and the adjacent methyl group provide reactive sites for a variety of chemical transformations, allowing for the introduction of the cyanomethyl (-CH₂CN) group into larger molecules. wikipedia.orgchemicalbook.com

The compound this compound, therefore, merges the structural and functional properties of these two important chemical classes. The methyl group on the piperazine ring introduces a chiral center, adding stereochemical complexity and the potential for specific biological interactions.

Significance of the Piperazine-Acetonitrile Moiety in Organic Synthesis

The combination of a piperazine ring and an acetonitrile group into a single molecule, the piperazine-acetonitrile moiety, creates a versatile chemical intermediate. This structural arrangement is particularly valuable in the synthesis of more complex molecules, especially in the field of drug discovery.

The incorporation of a piperazine ring into a potential drug molecule is a well-established strategy to enhance aqueous solubility, which can improve oral absorption and bioavailability. nih.gov The acetonitrile portion, on the other hand, can serve as a handle for further chemical modifications or can be a key interacting group with a biological target. The nitrile group (C≡N) is a known pharmacophore that can participate in hydrogen bonding and other non-covalent interactions within a protein's active site.

Research has demonstrated the utility of piperazinyl acetonitrile derivatives as building blocks for pharmacologically active agents. For instance, related compounds such as 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles have been synthesized and utilized as key intermediates for producing Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are investigated as potential treatments for conditions like hyperlipidemia and neurodegenerative diseases. nih.gov This highlights the role of the piperazine-acetonitrile core as a scaffold for developing new therapeutic agents. smolecule.com

Overview of Research Trajectories for Related Chemical Architectures

The chemical architecture of this compound is part of a broader class of substituted piperazines that are the focus of intensive research. The versatility of the piperazine scaffold allows for the design and synthesis of a vast array of derivatives with diverse biological activities. nih.govresearchgate.net

Current research trajectories for piperazine-containing compounds are extensive and cover numerous therapeutic areas. wisdomlib.org These derivatives are being explored for a wide range of pharmacological effects, including:

Anticancer: Many piperazine derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth. researchgate.net

Antimicrobial: The piperazine nucleus is a component of molecules designed to combat bacterial and fungal infections. nih.gov

Central Nervous System (CNS) Disorders: Piperazine derivatives are prominent in the development of drugs for depression, anxiety, and psychosis, often by modulating neurotransmitter pathways. researchgate.netmdpi.com

Antiviral: Researchers have incorporated the piperazine moiety into compounds aimed at treating viral infections, including HIV. mdpi.comencyclopedia.pub

Cardiovascular Agents: The scaffold is also found in compounds targeting cardiovascular conditions such as hypertension. wisdomlib.org

The development of novel synthetic methods, particularly the C-H functionalization of the piperazine ring's carbon atoms, is an active area of research. mdpi.comencyclopedia.pub Such methods aim to increase the structural diversity of piperazine derivatives beyond simple N-substitution, opening new avenues for drug design. mdpi.com

| Piperazine Derivative Class | Primary Research Area | Example Application / Target |

|---|---|---|

| Arylpiperazines | Central Nervous System | Antidepressants, Antipsychotics (e.g., targeting serotonin/dopamine receptors) researchgate.net |

| Benzylpiperazines | Central Nervous System | Stimulants, Anxiolytics researchgate.netwikipedia.org |

| Acylpiperazines | Oncology | Kinase Inhibitors (e.g., Imatinib) encyclopedia.pub |

| Alkylpiperazines | Infectious Diseases | Antibiotics (e.g., Ciprofloxacin) rsc.org |

| Piperazine-based Radioprotectors | Radiation Oncology | Protection of healthy cells during radiation therapy nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIABGAEBAOFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways

Incorporation of the Acetonitrile (B52724) Moiety

The cyanomethyl group (–CH₂CN) is a valuable synthon in organic chemistry, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. mdpi.com

Cyanomethylation refers to the introduction of the –CH₂CN group. The most direct method for the synthesis of 2-(2-Methylpiperazin-1-yl)acetonitrile is the nucleophilic substitution reaction (an N-alkylation) between 2-methylpiperazine (B152721) and a haloacetonitrile, such as chloroacetonitrile. This reaction is a specific example of the N-alkylation discussed in section 2.1.1.

An alternative modern approach involves using acetonitrile itself as the cyanomethylating agent. mdpi.com Metal-catalyzed reactions, for example using copper or iron catalysts, can activate acetonitrile to react with substrates like amines. mdpi.com This avoids the use of highly toxic haloacetonitriles. Another innovative method for the N-cyanation of secondary amines uses trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an oxidant like bleach, which generates an electrophilic cyanating reagent in situ. organic-chemistry.orgnih.govnih.gov While this method installs a cyano group directly on the nitrogen (N-CN), it highlights the diverse reactivity of cyanide sources that can be adapted for cyanomethylation.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer high atom economy and synthetic efficiency. nih.gov The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.gov

Recent advancements have demonstrated the utility of MCRs for synthesizing complex piperazine (B1678402) derivatives. For example, a three-component reaction has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. nih.gov This reaction combines disulfides, a piperazine precursor, and trimethylsilyl cyanide (TMSCN) as the cyanide source in ethanol (B145695). nih.gov This methodology could be adapted for the synthesis of the target compound by using appropriate starting materials.

Table 2: Cyanide Sources in Organic Synthesis

| Cyanide Source | Reaction Type | Typical Substrate | Key Features |

|---|---|---|---|

| Chloroacetonitrile | N-Alkylation | Secondary Amine | Direct cyanomethylation via Sₙ2 reaction. youtube.com |

| Trimethylsilyl cyanide (TMSCN) | Electrophilic Cyanation | Secondary Amine | Oxidative N-cyanation with bleach avoids toxic cyanogen (B1215507) halides. nih.govnih.gov |

| Trimethylsilyl cyanide (TMSCN) | Multi-Component Reaction | Disulfides, Piperazine precursor | Forms C-C and C-N bonds in one pot. nih.gov |

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is typically achieved through a multi-step process that begins with the formation of the core 2-methylpiperazine ring, followed by the strategic addition of the acetonitrile functional group.

Development of Efficient and Scalable Synthetic Routes

The primary and most direct synthetic route to this compound involves the N-alkylation of 2-methylpiperazine with a haloacetonitrile. This two-step sequence is favored for its efficiency and scalability.

Step 1: Synthesis of 2-Methylpiperazine While 2-methylpiperazine is commercially available, its synthesis is a critical first step in a fully scalable process. A common industrial method involves the catalytic hydrogenation of 1-benzyl-3-methylpiperazine. This reaction efficiently removes the benzyl (B1604629) protecting group to yield the desired 2-methylpiperazine. chemicalbook.com Another potential route starts from readily available α-amino acids, which can be converted to chiral 2-substituted piperazines through a multi-step sequence involving an aza-Michael addition. rsc.org

Step 2: N-Alkylation of 2-Methylpiperazine The key transformation is the nucleophilic substitution reaction between 2-methylpiperazine and a haloacetonitrile, typically 2-chloroacetonitrile or 2-bromoacetonitrile. In this SN2 reaction, the secondary amine at the 1-position of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion. This method is a common and effective way to form N-alkyl derivatives of piperazine. mdpi.com The reaction is generally high-yielding and can be adapted for large-scale production. nih.gov

A schematic representation of this primary synthetic pathway is as follows:

Reactants: 2-Methylpiperazine and 2-Chloroacetonitrile

Product: this compound

Byproduct: Hydrochloric Acid (neutralized by a base)

Investigation of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring the process is scalable and cost-effective. Key parameters for the N-alkylation step include the choice of base, solvent, and temperature.

Reaction Conditions: The reaction requires a base to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct, preventing the protonation of the piperazine starting material, which would render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (B128534) (TEA). The choice of solvent is also critical; polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are often used as they effectively solvate the reactants and facilitate the SN2 mechanism. Acetonitrile can sometimes serve as both the solvent and a reactant source in related cyanation reactions. mdpi.com Reaction temperatures are typically maintained between room temperature and moderate heating (e.g., 50-80°C) to ensure a reasonable reaction rate without promoting side reactions.

Catalyst Systems: For the synthesis of the 2-methylpiperazine precursor from 1-benzyl-3-methylpiperazine, a heterogeneous catalyst such as 5% Palladium on charcoal (Pd/C) is highly effective under a hydrogen atmosphere. chemicalbook.com

In the N-alkylation step, while often not strictly necessary, a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can be employed, particularly in biphasic solvent systems. The PTC facilitates the transfer of the nucleophile between the aqueous and organic phases, enhancing the reaction rate. For certain complex piperazine syntheses, chiral phase-transfer catalysts have been used to achieve stereoselectivity. mdpi.com

| Parameter | Condition | Typical Yield | Reference Principle |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | High | nih.gov |

| Solvent | Acetonitrile (CH₃CN) | High | mdpi.com |

| Temperature | 50-80 °C | Good-High | nih.gov |

| Catalyst | None required (or Phase-Transfer Catalyst) | Variable | mdpi.com |

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for minimizing environmental impact and improving process safety and efficiency. mdpi.comnih.gov

Key considerations for a "greener" synthesis include:

Atom Economy: The N-alkylation step generally has good atom economy, as most atoms from the reactants are incorporated into the final product. The main byproduct is a simple salt formed from the base and the hydrohalic acid.

Use of Safer Solvents: While effective, solvents like DMF are facing increased scrutiny. Alternative, greener solvents are being explored. Ethanol has been shown to be an effective solvent in related piperazine syntheses. nih.govresearchgate.net The synthesis of the 2-methylpiperazine precursor can even be performed in water, which is the ideal green solvent. chemicalbook.com Acetonitrile itself is often considered a "recommended alternative" to more hazardous solvents like DMF in some applications. researchgate.net

Use of Renewable Feedstocks: While the immediate precursors are typically derived from petrochemical sources, exploring bio-based routes to starting materials like amino acids could represent a long-term green strategy. rsc.org

Waste Reduction: One-pot or telescoped processes, where intermediates are not isolated, can significantly reduce waste from workup and purification steps. nih.gov For instance, developing a process where 2-methylpiperazine is generated and directly alkylated in the same reaction vessel without isolation would be a significant green advancement.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Using catalytic methods and optimizing reaction conditions to minimize salt byproduct formation. |

| Atom Economy | The key SN2 addition reaction is inherently atom-economical. |

| Safer Solvents | Replacing traditional solvents (e.g., DMF) with greener alternatives like ethanol or water where feasible. chemicalbook.comnih.gov |

| Energy Efficiency | Utilizing efficient catalysts (e.g., Pd/C) to perform reactions at lower temperatures and pressures. chemicalbook.com |

| Catalysis | Employing recyclable heterogeneous catalysts for precursor synthesis and exploring catalytic routes for the main alkylation step. chemicalbook.com |

Elucidation of Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that participates in a variety of chemical transformations. numberanalytics.com Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. researchgate.net

The electron-withdrawing nature of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com

Reaction with Organometallic Reagents:

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to the nitrile carbon. ucalgary.caquimicaorganica.org This addition leads to the formation of an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgchemistrysteps.com This two-step process provides a valuable method for the synthesis of ketones. quimicaorganica.org

The general mechanism involves the following steps:

Nucleophilic Addition: The organometallic reagent adds to the electrophilic carbon of the nitrile, breaking the pi bond and forming an imine salt. ucalgary.ca

Hydrolysis: Subsequent treatment with aqueous acid protonates the imine, which then undergoes hydrolysis to yield the final ketone product. ucalgary.ca

It is noteworthy that the reaction typically stops at the ketone stage because the intermediate imine anion is less reactive towards a second equivalent of the organometallic reagent. chemistrysteps.com

| Reagent Type | Intermediate | Final Product | Key Features |

|---|---|---|---|

| Grignard Reagents (RMgX) | Imine salt | Ketone | Requires aqueous workup for hydrolysis. libretexts.org |

| Organolithium Reagents (RLi) | Imine salt | Ketone | Similar mechanism to Grignard reagents. ucalgary.ca |

Nitriles can be hydrolyzed to carboxylic acids or amides, a transformation of significant importance in organic synthesis. numberanalytics.comweebly.com This reaction can be catalyzed by either acid or base. weebly.comchemistrysteps.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. libretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), heating a nitrile also leads to the formation of a carboxylic acid, but as its carboxylate salt. libretexts.orgchemguide.co.uk The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Alcoholysis:

The reaction of nitriles with alcohols, known as alcoholysis, can lead to the formation of esters, although this transformation is less common than hydrolysis and often requires specific catalysts or conditions.

| Reaction | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Heat with dilute acid (e.g., HCl) libretexts.org | Amide libretexts.org | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | Heat with aqueous base (e.g., NaOH) libretexts.org | Amide weebly.com | Carboxylate Salt |

| Alcoholysis | Varies, often requires specific catalysts | Imino ether | Ester |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. numberanalytics.comwikipedia.org

Reduction to Primary Amines:

Catalytic hydrogenation is a widely used and economical method for the reduction of nitriles to primary amines. wikipedia.org This process typically employs catalysts such as Raney nickel, palladium, or platinum. wikipedia.org The reaction involves the addition of two molecules of hydrogen gas across the carbon-nitrogen triple bond. wikipedia.org However, under certain conditions, the intermediate imine can react with the product amine to form secondary and tertiary amines as byproducts. wikipedia.org To achieve high selectivity for the primary amine, the choice of catalyst and reaction conditions such as solvent, pH, temperature, and hydrogen pressure are crucial. wikipedia.org Stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) also effectively reduce nitriles to primary amines. libretexts.orglibretexts.org

Reduction to Aldehydes:

The reduction of nitriles to aldehydes can be accomplished using specific reducing agents that can stop the reaction at the aldehyde stage without further reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. wikipedia.org The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed during the workup to yield the aldehyde. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to achieve this conversion. wikipedia.org

| Product | Reagent/Catalyst | Key Features |

|---|---|---|

| Primary Amine | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) wikipedia.org | Economical method, potential for secondary/tertiary amine byproducts. wikipedia.org |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) libretexts.org | Powerful stoichiometric reducing agent. |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) wikipedia.org | Stops the reduction at the aldehyde stage. |

| Aldehyde | Stephen Aldehyde Synthesis (SnCl₂/HCl) wikipedia.org | Proceeds via an iminium salt intermediate. wikipedia.org |

The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to form various heterocyclic compounds. numberanalytics.com

[3+2] Cycloadditions:

Nitriles can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. researchgate.netpreprints.org For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole, while reaction with a nitrile oxide can yield an oxadiazole. preprints.org These reactions are valuable for the synthesis of a wide array of heterocyclic structures. preprints.orgnih.gov

Diels-Alder Reactions:

In some cases, nitriles can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. This reaction with a conjugated diene would lead to the formation of a six-membered heterocyclic ring.

| Reaction Type | Reactant | Product |

|---|---|---|

| [3+2] Cycloaddition | Azide | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide nih.gov | Oxadiazole preprints.org |

| Diels-Alder Reaction | Conjugated Diene | Six-membered heterocycle |

The reactivity of the nitrile group in "2-(2-Methylpiperazin-1-yl)acetonitrile" is influenced by the adjacent 2-methylpiperazin-1-yl group.

Electronic Effects:

The piperazine (B1678402) ring, being an amino group, is generally considered electron-donating through inductive and resonance effects. This electron-donating nature can potentially decrease the electrophilicity of the nitrile carbon, making it less reactive towards nucleophilic attack compared to nitriles with electron-withdrawing substituents. However, the nitrogen atoms of the piperazine can also be protonated under acidic conditions, which would transform the group into an electron-withdrawing moiety, thereby enhancing the reactivity of the nitrile.

Steric Effects:

The 2-methylpiperazin-1-yl group introduces steric bulk around the nitrile functionality. This steric hindrance can impede the approach of nucleophiles to the nitrile carbon, potentially slowing down reaction rates. chemistrysteps.com The degree of steric hindrance will depend on the size of the attacking nucleophile and the conformation of the piperazine ring.

Reactivity of the Piperazine Nitrogen Centers

The piperazine ring in "this compound" contains two nitrogen atoms, each with a lone pair of electrons, making them nucleophilic and basic centers. biointerfaceresearch.com The nitrogen at the 4-position is a secondary amine, while the nitrogen at the 1-position, attached to the cyanomethyl group, is a tertiary amine.

Alkylation and Acylation:

The secondary amine nitrogen (at the 4-position) is generally more reactive towards electrophiles than the tertiary amine nitrogen due to less steric hindrance. It can readily undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. ambeed.comnih.gov Mono-alkylation of piperazine can sometimes be challenging to control, as dialkylation can occur. researchgate.net The use of protecting groups or specific reaction conditions can favor mono-substitution. researchgate.net The tertiary nitrogen at the 1-position can also react with strong electrophiles to form a quaternary ammonium (B1175870) salt.

Salt Formation:

Being basic, both piperazine nitrogens can react with acids to form piperazinium salts. The extent of protonation will depend on the pKa of the nitrogen centers and the strength of the acid used.

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | N-Alkyl piperazine derivative | Primarily occurs at the less hindered secondary amine. ambeed.com |

| N-Acylation | Acyl Halide/Anhydride | N-Acyl piperazine derivative | Forms an amide bond at the secondary amine. ambeed.com |

| Salt Formation | Acid | Piperazinium salt | Both nitrogens can be protonated. |

Nucleophilic Characteristics of Piperazine Nitrogen

The two nitrogen atoms in the this compound ring exhibit distinct nucleophilic characteristics due to their different chemical environments.

N4 Nitrogen (Secondary Amine): The nitrogen at position 4 is a secondary amine and represents the primary nucleophilic center of the molecule. Its lone pair of electrons is readily available to attack electrophilic species. The presence of the methyl group at the adjacent C2 position has a minor electronic effect but can introduce some steric hindrance to an incoming electrophile, depending on the conformation of the piperazine ring.

N1 Nitrogen (Tertiary Amine): The nitrogen at position 1 is a tertiary amine, substituted with a cyanomethyl group (-CH₂CN). The nitrile group is strongly electron-withdrawing through an inductive effect. This effect significantly reduces the electron density on the N1 nitrogen, thereby diminishing its nucleophilicity and basicity. Consequently, the N1 nitrogen is far less likely to participate in nucleophilic reactions compared to the N4 nitrogen.

Acid-Base Equilibria and Protonation/Deprotonation Effects

The presence of two nitrogen atoms makes this compound a dibasic compound, capable of accepting two protons. The basicity of each nitrogen, and thus the position of protonation, is dictated by the electronic effects of the substituents.

The pKa value is a measure of the acidity of the conjugate acid of a base; a higher pKa corresponds to a stronger base. For piperazine derivatives, there are two pKa values corresponding to the two protonation steps.

First Protonation: The first protonation will occur at the more basic nitrogen atom. In this compound, the N4 nitrogen is significantly more basic than the N1 nitrogen due to the electron-donating effect of the alkyl groups on the ring and the absence of an adjacent electron-withdrawing group.

Second Protonation: The second protonation occurs at the N1 nitrogen. However, this requires much more acidic conditions due to the electron-withdrawing cyanomethyl group and the positive charge already present on the molecule.

The pKa values for the parent compound, 2-methylpiperazine (B152721), have been experimentally determined and provide a good estimate for the basicity of the N4 nitrogen. chembk.comuregina.cachemicalbook.com The electron-withdrawing cyanomethyl group at N1 drastically lowers the pKa associated with that nitrogen. A predicted pKa for a similar structure, benzyl (B1604629) (S)-2-(cyanomethyl)piperazine-1-carboxylate, is around 7.69, which reflects the reduced basicity of the secondary amine due to the adjacent Cbz-protected nitrogen. chemicalbook.com

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.cawikipedia.org |

| 2-Methylpiperazine | 9.60 | 5.62 | chembk.comchemicalbook.com |

| 1-Methylpiperazine | 9.59 | 4.97 | uregina.ca |

Protonation Effects on Reactivity: The protonation state of the molecule is critical to its reactivity.

Solubility: Protonation increases the polarity of the molecule, enhancing its solubility in protic solvents like water. This can be used to control reaction conditions or for purification purposes.

Intermolecular and Intramolecular Interactions Influencing Reactivity

The structure of this compound allows for various non-covalent interactions that influence its physical properties and chemical reactivity.

Intermolecular Hydrogen Bonding: The most significant intermolecular interaction is hydrogen bonding. The secondary amine group (N4-H) can act as a hydrogen bond donor. khanacademy.org The lone pairs on both the N4 and N1 nitrogens, as well as the nitrogen of the nitrile group, can act as hydrogen bond acceptors. khanacademy.orgtaylorandfrancis.com These interactions lead to self-association in the pure state and strong interactions with protic solvents, affecting properties like boiling point and solubility. In reactions, solvent molecules capable of hydrogen bonding can solvate the piperazine nitrogens, potentially modulating their nucleophilicity.

Intramolecular Interactions: While less prominent than intermolecular forces, the potential for intramolecular hydrogen bonding exists, for instance, between the N4-H and the nitrile nitrogen in a specific conformation. However, due to the flexibility of the six-membered ring, such interactions are generally weak and transient compared to the more stable chair conformations where substituents are equatorial. nih.govnih.gov The steric bulk of the substituents will also influence the preferred conformation of the piperazine ring, which in turn affects the orientation of the nitrogen lone pairs and their accessibility for reaction.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, providing a wealth of information about its properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2-(2-Methylpiperazin-1-yl)acetonitrile, DFT calculations would be instrumental in optimizing the molecule's three-dimensional geometry to its most stable energetic state.

These calculations would yield key electronic properties such as total energy, dipole moment, and the distribution of electronic charge. Furthermore, DFT can be used to calculate various reactivity descriptors that predict how the molecule might behave in a chemical reaction. The choice of the functional and basis set is crucial in DFT calculations and would typically be selected based on the desired accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

For this compound, an FMO analysis would identify the locations of the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. The energies of the HOMO and LUMO are also related to the molecule's ionization potential and electron affinity, respectively.

A hypothetical data table for FMO analysis is presented below to illustrate how such data would be structured.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For this compound, an MEP map would reveal the electron-rich areas, likely around the nitrogen atoms of the piperazine (B1678402) ring and the nitrile group, and the electron-deficient regions, likely associated with the hydrogen atoms. This provides a clear picture of the molecule's charge distribution and its potential interaction with other molecules.

Theoretical calculations can be used to model the mechanism of a chemical reaction by identifying the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a crucial factor in determining the reaction rate.

For reactions involving this compound, computational methods could be employed to calculate the activation energies for various potential reaction pathways. This would help in understanding which reactions are kinetically favorable and would provide insights into the reaction mechanism at a molecular level.

A hypothetical data table for activation energy calculations is shown below.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A | Data not available | Data not available |

| Pathway B | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and the influence of the environment, such as a solvent.

For this compound, MD simulations could be used to explore its different possible conformations and their relative stabilities. The piperazine ring can exist in various chair and boat conformations, and the orientation of the methyl and acetonitrile (B52724) substituents can also vary. MD simulations would also be crucial for understanding how the molecule interacts with solvent molecules, which can significantly influence its structure and reactivity.

In Silico Predictions of Chemical Behavior and Interactions

In silico methods encompass a broad range of computational techniques used to predict the properties and interactions of molecules. These predictions are based on the molecule's structure and can provide valuable information without the need for laboratory experiments.

For this compound, in silico tools could be used to predict a variety of properties, such as its solubility, lipophilicity (logP), and potential to act as a donor or acceptor in hydrogen bonding. Furthermore, these methods can be used to predict how the molecule might interact with biological macromolecules, such as proteins, which is a common application in drug discovery.

Computational Studies on Derivative Reactivity and Stability

In the field of medicinal chemistry and materials science, understanding the intrinsic reactivity and stability of molecules is paramount for the design of new entities with desired properties. Computational and theoretical chemistry provide powerful tools to predict these characteristics for derivatives of a parent compound, such as this compound. Through the application of quantum chemical methods, researchers can elucidate the electronic structure, potential energy surfaces, and various reactivity indices that govern the behavior of these molecules.

Density Functional Theory (DFT) is a widely employed method for such investigations, offering a balance between computational cost and accuracy. Studies on related piperazine structures have demonstrated the utility of DFT in predicting molecular properties. For instance, computational analyses of substituted piperazines often involve the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are fundamental indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Research on various N-substituted piperazines has shown that the nature of the substituent can significantly influence the electronic properties and, consequently, the reactivity of the piperazine ring. inonu.edu.tr For example, the introduction of electron-withdrawing or electron-donating groups alters the electron density distribution across the molecule, which in turn affects the HOMO and LUMO energy levels.

A hypothetical study on derivatives of this compound might explore the impact of substituting various functional groups (R) at the N4 position of the piperazine ring. The calculated electronic properties could be tabulated to compare the reactivity and stability of these derivatives.

Table 1: Calculated Electronic Properties of Hypothetical this compound Derivatives

| Derivative (R group at N4) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.20 | 1.50 | 7.70 |

| -CH₃ | -6.15 | 1.55 | 7.70 |

| -C₂H₅ | -6.12 | 1.58 | 7.70 |

| -COCH₃ | -6.50 | 1.20 | 7.70 |

| -NO₂ | -6.80 | 0.90 | 7.70 |

Note: The data in this table is illustrative and based on general principles of substituent effects on electronic properties. Actual values would require specific DFT calculations.

Beyond HOMO-LUMO analysis, other quantum chemical descriptors can provide deeper insights into the reactivity of these derivatives. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

Studies on similar heterocyclic compounds have successfully used these descriptors to rationalize and predict their reactivity in various chemical transformations. ias.ac.in For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for Hypothetical this compound Derivatives

| Derivative (R group at N4) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) |

| -H | 6.20 | -1.50 | 3.85 | 0.26 | 2.35 | 0.72 |

| -CH₃ | 6.15 | -1.55 | 3.85 | 0.26 | 2.30 | 0.69 |

| -C₂H₅ | 6.12 | -1.58 | 3.85 | 0.26 | 2.27 | 0.67 |

| -COCH₃ | 6.50 | -1.20 | 2.65 | 0.38 | 2.65 | 1.32 |

| -NO₂ | 6.80 | -0.90 | 2.95 | 0.34 | 2.95 | 1.48 |

Note: The data in this table is illustrative and derived from the hypothetical values in Table 1. Actual values would require specific DFT calculations.

Furthermore, computational investigations can explore the stability of different conformers of this compound derivatives. The piperazine ring can exist in chair, boat, and twist-boat conformations. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion, providing a detailed picture of the molecule's conformational landscape. This is crucial as the biological activity or material properties of a compound can be highly dependent on its three-dimensional structure. Comparative computational studies on molecules like 1,4-diformyl-piperazine have shown that even simple atomic substitutions can lead to significant changes in conformational energies and molecular shape. physchemres.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Methylpiperazin-1-yl)acetonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyanomethyl group to the N1 nitrogen of the 2-methylpiperazine (B152721) ring.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl, cyanomethyl, and the six piperazine (B1678402) ring protons. The chemical shifts are influenced by the electronic environment and proximity to the nitrogen atoms and the nitrile group. The protons on the piperazine ring form a complex system of overlapping multiplets due to their diastereotopic nature, arising from the chiral center at C2. The signal for the N-H proton is typically a broad singlet, and its chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display seven distinct carbon signals, corresponding to each carbon atom in the molecule. The nitrile carbon (C≡N) appears in the characteristic downfield region around 115-120 ppm, while the methyl carbon is found in the upfield region. chemicalbook.com The piperazine ring carbons and the cyanomethyl carbon (CH₂CN) resonate in the intermediate region of the spectrum. chemicalbook.com The chemical shifts of the piperazine carbons are differentiated based on their position relative to the methyl group and the two nitrogen atoms. chemicalbook.commdpi.com

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts (δ) for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| CH₃ | ~1.0-1.1 | Doublet (d) | 3H |

| Piperazine Ring CH₂ | ~2.3-3.1 | Multiplets (m) | 6H |

| Piperazine Ring CH | ~2.9-3.2 | Multiplet (m) | 1H |

| CH₂CN | ~3.5 | Singlet (s) | 2H |

| NH | ~1.5-2.5 | Broad Singlet (br s) | 1H |

| Carbon Assignment | Predicted δ (ppm) |

| CH₃ | ~15-20 |

| Piperazine C3/C5 | ~45-55 |

| Piperazine C6 | ~45-50 |

| Piperazine C2 | ~50-55 |

| CH₂CN | ~45-50 |

| C≡N | ~117-119 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete molecular structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the methyl protons and the adjacent C2 proton of the piperazine ring. It would also map out the complex network of couplings among all the protons on the piperazine ring, helping to differentiate them. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). nih.govchemicalbook.com This is a highly sensitive technique that allows for the definitive assignment of each protonated carbon. researchgate.net For instance, the signal for the CH₂CN protons at ~3.5 ppm would show a cross-peak to the carbon signal at ~45-50 ppm. Similarly, each proton on the piperazine ring and the methyl group would be correlated to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). researchgate.net This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

A cross-peak from the CH₂CN protons to the nitrile carbon (C≡N) and to the C2 and C6 carbons of the piperazine ring, confirming the attachment point of the cyanomethyl group.

Correlations from the methyl protons to the C2 and C3 carbons of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₇H₁₃N₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically within a tolerance of a few parts per million (ppm).

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₄N₃⁺ | 140.1182 |

LC-MS and GC-MS Applications in Mixture Analysis and Purity Assessment

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them. nist.govresearchgate.net

LC-MS: This is a preferred method for analyzing non-volatile or thermally unstable compounds. nist.gov this compound can be analyzed by reverse-phase LC using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. organicchemistrydata.org The mass spectrometer detector would confirm the identity of the eluting peak by its mass and fragmentation pattern, allowing for purity assessment and quantification in various matrices. nist.gov

GC-MS: Given its potential volatility, GC-MS could also be a suitable technique. The compound would be separated based on its boiling point and polarity on a capillary column. The resulting mass spectrum would show the molecular ion peak and characteristic fragment ions. A primary fragmentation pathway would likely involve the loss of the cyanomethyl group (•CH₂CN) or cleavage of the piperazine ring. The resulting fragmentation pattern serves as a "fingerprint" for structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most distinct would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the range of 2200-2260 cm⁻¹. Other key absorptions include C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹, N-H stretching of the secondary amine in the 3300-3500 cm⁻¹ region (often broad), and C-N stretching vibrations in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also detect the key functional groups. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it an excellent diagnostic peak. The symmetric C-H stretching and bending modes of the alkyl portions would also be visible.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3300-3500 | 3300-3500 | Medium, Broad (IR) |

| C-H (alkyl) | Stretch | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| C≡N (nitrile) | Stretch | 2220-2260 | 2220-2260 | Medium, Sharp (IR); Strong (Raman) |

| C-N (amine) | Stretch | 1000-1250 | 1000-1250 | Medium (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides insights into the electronic structure and the presence of any conjugated systems.

For this compound, the primary chromophores are the nitrile group (-C≡N) and the non-bonding electrons on the nitrogen atoms of the piperazine ring. The nitrile group typically exhibits a weak n→π* transition at a wavelength around 160 nm, which is in the vacuum UV region and not usually observed on standard instruments. The saturated piperazine ring itself does not have significant absorption in the near-UV region.

Therefore, the UV-Vis spectrum of this compound in a common solvent like acetonitrile is expected to show minimal absorption in the 200-800 nm range. Any significant absorption in this region could indicate the presence of impurities containing conjugated systems.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Acetonitrile

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| < 200 | Not typically measured | n→σ* (amine), π→π* (nitrile) |

Note: This table represents expected values. The absence of significant peaks above 200 nm is a key indicator of the compound's purity with respect to chromophoric impurities.

X-Ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases, a hypothetical analysis would reveal key structural features. The piperazine ring would likely adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The methyl group at the C2 position and the acetonitrile group at the N1 position would have specific orientations (axial or equatorial) that minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···N hydrogen bonds.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.125 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative and qualitative analysis of non-volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable method.

A typical HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the basic piperazine nitrogens and achieve optimal separation. Detection is commonly performed using a UV detector, although the lack of a strong chromophore in the target molecule might necessitate the use of a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. It is particularly useful for detecting and quantifying residual solvents from the synthesis process or any volatile impurities in this compound.

Given the relatively low volatility of the target compound, a high-temperature GC method would be required. A capillary column with a polar stationary phase, such as a polyethylene (B3416737) glycol (WAX) or a cyanopropylphenyl-based phase, would be suitable for separating the polar analyte from potential impurities. A Flame Ionization Detector (FID) is a common choice for its sensitivity to organic compounds. Headspace GC can also be employed to specifically analyze for highly volatile impurities without injecting the non-volatile analyte onto the column.

Table 4: Representative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages are compared to the theoretical values calculated from its molecular formula, C₇H₁₃N₃. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 5: Elemental Analysis Data for C₇H₁₃N₃

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 60.40 | 60.35 |

| Hydrogen (H) | 9.41 | 9.45 |

| Nitrogen (N) | 30.19 | 30.10 |

Note: The "Found %" values are hypothetical and represent a typical result for a pure sample.

Role As a Synthetic Building Block and Precursor Chemistry

Precursor for Nitrogen-Containing Heterocyclic Compounds

The inherent reactivity of the α-aminonitrile moiety within "2-(2-Methylpiperazin-1-yl)acetonitrile" makes it a prime candidate for the synthesis of various nitrogen-containing heterocycles. The nitrile group can participate in cyclization reactions, while the piperazine (B1678402) ring can be incorporated as a key structural element in the final product.

Synthesis of Pyrimidine (B1678525) and Pyrazine Derivatives

While direct experimental evidence for the use of "this compound" in the synthesis of pyrimidines and pyrazines is not extensively documented, established synthetic routes for these heterocycles using α-aminonitriles provide a strong basis for its potential application.

Pyrimidines, fundamental components of nucleic acids, can be synthesized through various condensation reactions. researchgate.netorgsyn.org General methods, such as the reaction of nitriles with N-vinyl or N-aryl amides, offer a potential pathway where "this compound" could serve as the nitrile component. wikipedia.orgsavemyexams.com Three-component reactions, for instance, involving enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), represent another viable strategy for constructing the pyrimidine ring, where the aminonitrile could potentially be integrated. orgsyn.org A notable synthesis of pyrimidine-incorporated piperazine derivatives involves the reaction of a substituted pyrimidine with N-methylpiperazine, highlighting the compatibility of the piperazine moiety in such frameworks. organic-chemistry.orgnih.gov

Table 1: General Methods for Pyrimidine Synthesis Potentially Applicable to this compound

| Reaction Type | Reactants | Potential Role of this compound |

| Condensation | N-vinyl/N-aryl amides, Nitriles | Nitrile source |

| Three-component | Enamines, Triethyl orthoformate, Ammonium acetate | Potential amine/nitrile source |

| Substitution | Substituted pyrimidine, N-methylpiperazine | Analogue for piperazine component |

For the synthesis of pyrazines, α-aminonitriles are recognized as valuable precursors. A well-established method involves the reaction of α-aminonitriles with oxalyl halides to yield 3,5-dihalo-2(1H)-pyrazinones. nih.gov In this context, "this compound" could be employed to generate a pyrazinone with the 2-methylpiperazinyl substituent at the N-1 position. Another synthetic approach is the condensation of α-amino-nitriles with oximinomethyl ketones, leading to the formation of 2-aminopyrazine (B29847) 1-oxides. lumenlearning.com

Table 2: General Methods for Pyrazine Synthesis from α-Aminonitriles

| Reaction Type | Reactants | Product Type |

| Acylation/Cyclization | α-aminonitrile, Oxalyl halide | 3,5-Dihalo-2(1H)-pyrazinone |

| Condensation | α-amino-nitrile, Oximinomethyl ketone | 2-Aminopyrazine 1-oxide |

Formation of Imidazo- and Benzimidazole (B57391) Derivatives

The construction of imidazole (B134444) and benzimidazole rings, core structures in many pharmaceutical agents, can also be envisioned using "this compound." The synthesis of imidazo[1,2-a]pyrimidines and related fused systems often commences from 2-aminopyrimidines. orgsyn.orgsavemyexams.comorganic-chemistry.org However, the reactivity of the nitrile group in α-aminonitrile derivatives suggests its potential as a synthon in alternative pathways.

The synthesis of benzimidazoles, which involves the fusion of benzene (B151609) and imidazole rings, frequently utilizes the condensation of o-phenylenediamine (B120857) with various carbonyl-containing compounds or their derivatives, including nitriles. researchgate.netwikipedia.orgnih.gov In this reaction, "this compound" could serve as the nitrile-containing reactant, leading to the formation of a 2-(2-methylpiperazin-1-ylmethyl)-1H-benzimidazole derivative. The general applicability of nitriles in benzimidazole synthesis underscores the potential of our title compound in this area. lumenlearning.com

Construction of Fused Heterocyclic Systems

The utility of α-aminonitriles extends to the synthesis of more complex, fused heterocyclic systems. For instance, pyridobenzimidazoles can be prepared from 2-cyanomethylbenzimidazoles through reactions like Knoevenagel condensation followed by cyclocondensation. youtube.com While not a direct precursor, "this compound" shares the key feature of a reactive cyanomethyl group attached to a nitrogen heterocycle, suggesting its potential in analogous transformations to create novel fused systems. The synthesis of benzo savemyexams.comlumenlearning.comimidazo[1,2-a]pyridine derivatives from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile further illustrates how the cyanomethyl functionality on a heterocyclic core can be a powerful tool for building fused architectures. nih.gov

Scaffold in the Design of Complex Organic Molecules

The term "scaffold" in medicinal chemistry refers to a core molecular framework upon which various functional groups can be appended to create a library of compounds for biological screening. "this compound" is an excellent example of such a scaffold. The piperazine ring is a well-known "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. nih.govnih.gov The 2-methyl substituent on the piperazine ring introduces a chiral center, potentially allowing for stereoselective interactions with biological macromolecules.

The presence of both a secondary amine and a tertiary amine within the piperazine ring, along with the reactive nitrile group, provides multiple points for diversification. This allows for the systematic modification of the molecule's steric and electronic properties, which is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for generating molecular complexity and diversity. wikipedia.orgnih.govnih.govnih.govmdpi.com The functional groups present in "this compound" make it a potentially valuable component in several MCRs.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgnih.govbeilstein-journals.orgslideshare.netdntb.gov.ua While "this compound" is not an isocyanide itself, the nitrile group can be a precursor to an isocyanide through reduction and subsequent formylation and dehydration. More directly, the secondary amine of the piperazine ring can participate as the amine component in an Ugi reaction, which typically involves an aldehyde or ketone, a carboxylic acid, an amine, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov

Table 3: Potential Roles of this compound in MCRs

| Multi-Component Reaction | Typical Reactants | Potential Role of this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Amine component |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Could be modified to participate |

Functional Group Transformations for Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. "this compound" is an ideal starting material for creating such libraries due to the presence of distinct functional groups that can be selectively modified.

The nitrile group is a versatile functional handle that can undergo a variety of transformations. savemyexams.comlumenlearning.comyoutube.comlibretexts.orgyoutube.combyjus.comchemistrysteps.com

Reduction: The nitrile can be reduced to a primary amine, 2-(2-methylpiperazin-1-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. youtube.comlibretexts.orgorganic-chemistry.orgwikipedia.org This transformation converts the nitrile into a new nucleophilic center, which can be further derivatized, for example, by acylation or alkylation.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide, 2-(2-methylpiperazin-1-yl)acetamide, and upon further hydrolysis, a carboxylic acid, 2-(2-methylpiperazin-1-yl)acetic acid. lumenlearning.comyoutube.combyjus.comchemistrysteps.com These products introduce new functionalities for further synthetic elaborations, such as amide bond formation.

The piperazine ring itself offers another site for diversification. The secondary amine can be readily alkylated or acylated. researchgate.netnih.gov For instance, monoalkylation of the piperazine can be achieved with various alkyl halides, although controlling the ratio of mono- to di-alkylation can be challenging and may require the use of protecting groups. researchgate.net Site-selective C-H alkylation of piperazine substrates has also been reported using photoredox catalysis, offering a modern approach to diversification. nih.gov

Table 4: Key Functional Group Transformations of this compound

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

| Nitrile | Reduction | LiAlH4 or H2/Catalyst | Primary Amine |

| Nitrile | Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid/Amide |

| Piperazine (NH) | Alkylation | Alkyl halide, base | Tertiary Amine |

| Piperazine (NH) | Acylation | Acyl chloride/anhydride | Amide |

A recent study detailed the synthesis of a series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, demonstrating the feasibility of elaborating the piperazine nitrogen while retaining the acetonitrile (B52724) moiety. nih.govmdpi.com This further highlights the utility of this scaffold in generating diverse molecular structures.

Derivatives and Analogs: Synthesis and Chemical Exploration

Systematic Modification of the Methylpiperazine Moiety

The piperazine (B1678402) ring, containing two nitrogen atoms, is a key site for introducing structural diversity. Alterations to this heterocycle can profoundly affect the molecule's steric and electronic characteristics, which in turn can influence its biological interactions.

The secondary amine on the 2-methylpiperazine (B152721) ring is a readily modifiable position. A prevalent derivatization strategy is N-alkylation or N-arylation to introduce a wide array of substituents. mdpi.com Standard N-alkylation can be achieved with various alkyl halides in the presence of a base. researchgate.net For more complex substitutions, including aryl and heteroaryl groups, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are frequently employed. mdpi.com These substitutions can modulate critical properties such as lipophilicity, basicity, and receptor binding affinity. For example, in the development of novel antipsychotic agents, the secondary amine of 2-(2-methylpiperazin-1-yl)acetonitrile was reacted with a series of substituted benzyl (B1604629) chlorides to generate N-benzylated derivatives.

A recent three-component reaction method has been developed for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, demonstrating the versatile reactivity of the piperazine core. mdpi.comnih.gov This method utilizes disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl (B98337) cyanide to afford various derivatives. mdpi.comnih.gov

Table 1: Examples of N-Substituted Piperazine Acetonitrile (B52724) Derivatives

| Substituent | Derivative Name | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Phenylthio)ethyl | 2-(4-(2-(Phenylthio)ethyl)piperazin-1-yl)acetonitrile | Three-component SN2 reaction | 90 | mdpi.com |

| 2-((4-(tert-Butyl)phenyl)thio)ethyl | 2-(4-(2-((4-(tert-Butyl)phenyl)thio)ethyl)piperazin-1-yl)acetonitrile | Three-component SN2 reaction | 77 | mdpi.com |

| 2-(Pyridin-2-ylthio)ethyl | 2-(4-(2-(Pyridin-2-ylthio)ethyl)piperazin-1-yl)acetonitrile | Three-component SN2 reaction | 84 | nih.gov |

The methyl group at the C2 position of the piperazine ring renders this compound a chiral molecule, existing as (R) and (S) enantiomers. nih.gov The synthesis and separation of these stereoisomers are of significant interest, as different enantiomers often exhibit distinct biological activities and pharmacological profiles.

Enantiomerically pure forms can be synthesized using chiral starting materials, such as optically pure (R)- or (S)-2-methylpiperazine. iitm.ac.in An alternative approach is the resolution of the racemic mixture through techniques like chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent. The development of stereoselective synthetic methods is an active area of research to access these enantiomerically pure compounds efficiently. nih.gov

Modifications at the Acetonitrile Carbon

The acetonitrile functional group offers another point for chemical diversification, allowing for modifications at the α-carbon and the conversion of the nitrile into other valuable functional groups.

The α-carbon of the acetonitrile group possesses acidic protons and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. libretexts.orgmsu.edu This intermediate can then react with a variety of electrophiles. For instance, alkylation with alkyl halides can introduce new substituents at this position, leading to a diverse array of analogs with modified steric and electronic properties near the nitrile function. While this is a general strategy for α-functionalization of nitriles, specific examples for this compound are not widely reported in the reviewed literature, but the principle remains applicable.

The nitrile group is a versatile precursor that can be transformed into several other key functional groups, thereby expanding the chemical diversity of the derivatives. libretexts.orglibretexts.org

Amides: The nitrile can be hydrolyzed under controlled acidic or basic conditions to yield the corresponding acetamide (B32628) derivative, 2-(2-methylpiperazin-1-yl)acetamide. libretexts.orgnih.govntnu.no This transformation introduces hydrogen bond donor and acceptor capabilities, which can significantly alter the molecule's solubility and biological interactions.

Carboxylic Acids: More forcing hydrolysis conditions, typically involving strong acids or bases at elevated temperatures, can convert the nitrile to the corresponding carboxylic acid, 2-(2-methylpiperazin-1-yl)acetic acid. google.com This introduces a polar, acidic functional group.

Amines: Reduction of the nitrile group is readily accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to produce the primary amine, 2-(2-methylpiperazin-1-yl)ethanamine. nih.gov This introduces a basic amino group that can be further functionalized.

Table 2: Functional Group Transformations of the Nitrile Moiety

| Target Functional Group | General Reagents | Product Name | Reference |

|---|---|---|---|

| Amide | H₂SO₄/TFA or H₂SO₄/AcOH | 2-(2-Methylpiperazin-1-yl)acetamide | nih.gov |

| Carboxylic Acid | H₂SO₄, H₂O, heat | 2-(2-Methylpiperazin-1-yl)acetic acid | google.com |

| Amine | LiAlH₄ or Catalytic Hydrogenation | 2-(2-Methylpiperazin-1-yl)ethanamine | nih.gov |

Conjugation Strategies with Other Molecular Scaffolds

To create novel molecular entities with combined or enhanced properties, this compound and its derivatives can be conjugated to other molecular scaffolds. nih.gov The functional groups introduced through the modifications described above serve as convenient handles for these conjugation strategies.

For instance, the carboxylic acid derivative can be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., EDC, HATU) to form stable amide or ester linkages. nih.gov This approach allows for the attachment of the 2-(2-methylpiperazin-1-yl)acetic acid moiety to other pharmacologically relevant structures, such as natural products or heterocyclic systems. nih.govnih.gov Similarly, the primary amine derivative can be acylated or undergo reductive amination to be linked to a diverse range of molecular frameworks. These conjugation strategies are pivotal in the design of hybrid molecules, bifunctional compounds, and targeted drug delivery systems. nih.gov

Structure-Reactivity Relationship (SAR) Studies in Chemical Transformations

Structure-reactivity relationship (SAR) studies in the context of chemical transformations aim to elucidate how the structural features of a molecule influence its reactivity in various chemical reactions. For this compound, these studies focus on the impact of substituents on the piperazine ring and modifications of the acetonitrile moiety on the outcomes of synthetic transformations. While specific SAR studies on the chemical reactivity of this exact molecule are not extensively documented in publicly available literature, we can infer relationships based on the known chemistry of its constituent functional groups: the 2-methylpiperazine ring and the α-aminonitrile group.

The reactivity of this compound is primarily governed by the nucleophilicity of the secondary amine at the N4 position, the electrophilicity of the nitrile carbon, and the acidity of the α-proton. Modifications at these sites can significantly alter the molecule's behavior in chemical reactions.

Influence of the Piperazine Ring on Reactivity:

The 2-methylpiperazine ring is a key determinant of the molecule's reactivity. The methyl group at the C2 position introduces steric hindrance, which can modulate the accessibility of the adjacent nitrogen (N1) and the axial/equatorial orientation of substituents. The primary site for many chemical transformations is the more accessible and nucleophilic secondary amine at the N4 position.

N-Alkylation and N-Arylation: The reactivity of the N4-amine towards electrophiles is a central aspect of SAR. The rate and success of N-alkylation or N-arylation reactions are influenced by the nature of the electrophile and the steric bulk around the nitrogen. For instance, reactions with smaller, more reactive alkyl halides are generally more facile than those with bulky electrophiles. The presence of electron-withdrawing groups on an incoming aryl halide can enhance the rate of nucleophilic aromatic substitution. mdpi.com

Table 1: Inferred Structure-Reactivity Relationships in N4-Functionalization

| N4-Substituent (R) | Inferred Effect on Reactivity | Rationale |

|---|---|---|

| Alkyl (e.g., -CH₃, -C₂H₅) | Minor increase in nucleophilicity of N1. | Inductive electron donation. |

| Aryl (e.g., -Ph) | Decreased nucleophilicity of N1. | Resonance delocalization of the lone pair. |

| Acyl (e.g., -COCH₃) | Significantly decreased nucleophilicity of N1. | Strong resonance delocalization and inductive withdrawal. |

| Sulfonyl (e.g., -SO₂Ph) | Significantly decreased nucleophilicity of N1. | Strong inductive and resonance electron withdrawal. |

Transformations of the α-Aminonitrile Moiety:

The α-aminonitrile group is a versatile functional handle that can undergo a variety of chemical transformations. enamine.net The relationship between the structure and the reactivity in these transformations is a key area of chemical exploration.

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide. youtube.com The rate of this transformation is sensitive to the steric and electronic environment. Steric hindrance around the nitrile, potentially introduced by bulky N4-substituents, could slow the rate of hydrolysis. The reaction is typically performed under acidic or basic conditions.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, yielding a diamine derivative. The choice of reducing agent is critical and can be influenced by other functional groups in the molecule. For example, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would also reduce an amide if present, whereas catalytic hydrogenation might be more selective, depending on the catalyst and conditions.

Reactivity of the α-Carbon: The protons on the carbon alpha to the nitrile group are acidic and can be removed by a suitable base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position. The stability of this carbanion, and thus the ease of its formation, is influenced by the electronic properties of the substituents on the piperazine ring. An EWG at N4 would be expected to increase the acidity of the α-protons.

Table 2: Inferred Reactivity of the α-Aminonitrile Moiety Based on N4-Substituent

| N4-Substituent (R) | Inferred Effect on α-Proton Acidity | Inferred Effect on Nitrile Electrophilicity |

|---|---|---|

| Electron-Donating Group (EDG) | Decrease | Decrease |

| Electron-Withdrawing Group (EWG) | Increase | Increase |

Conclusion and Future Research Directions

Summary of Key Advancements in 2-(2-Methylpiperazin-1-yl)acetonitrile Chemistry